Silane, (1-cyclohepten-1-yloxy)trimethyl-
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Overview
Description
Silane, (1-cyclohepten-1-yloxy)trimethyl- is an organosilicon compound with the molecular formula C10H20OSi. It is a clear liquid that is sensitive to moisture and has a variety of applications in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-cyclohepten-1-yloxy)trimethyl- typically involves the reaction of cycloheptene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
Industrial production of Silane, (1-cyclohepten-1-yloxy)trimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Silane, (1-cyclohepten-1-yloxy)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
Silane, (1-cyclohepten-1-yloxy)trimethyl- has several applications in scientific research:
Biology: Employed in the modification of biomolecules for improved stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of advanced materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of Silane, (1-cyclohepten-1-yloxy)trimethyl- involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group is known for its ability to protect reactive sites in molecules, thereby enhancing the stability and reactivity of the compound. This property is exploited in organic synthesis to achieve selective reactions .
Comparison with Similar Compounds
Similar Compounds
Silane, (1-cyclohexen-1-yloxy)trimethyl-: Similar in structure but with a cyclohexene ring instead of a cycloheptene ring.
Silane, (3-buten-1-yloxy)trimethyl-: Contains a butene group instead of a cycloheptene group.
Uniqueness
Silane, (1-cyclohepten-1-yloxy)trimethyl- is unique due to its seven-membered ring structure, which imparts distinct chemical properties compared to its six-membered and four-membered ring analogs. This structural difference influences its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
cyclohepten-1-yloxy(trimethyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-12(2,3)11-10-8-6-4-5-7-9-10/h8H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOUXWQHEFRJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472803 |
Source
|
Record name | Silane, (1-cyclohepten-1-yloxy)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22081-48-7 |
Source
|
Record name | Silane, (1-cyclohepten-1-yloxy)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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